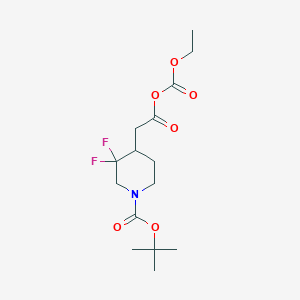

2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic (ethyl carbonic) anhydride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Anhydride 2-(1-(tert-butoxycarbonyl)-3,3-difluoropipéridin-4-yl)acétique (éthyl carbonique) : est un composé organique complexe qui présente un groupe protecteur tert-butoxycarbonyl (Boc), un cycle difluoropipéridine et une partie anhydride acétique. Ce composé est intéressant en synthèse organique et en chimie médicinale en raison de ses caractéristiques structurelles et de sa réactivité uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'anhydride 2-(1-(tert-butoxycarbonyl)-3,3-difluoropipéridin-4-yl)acétique (éthyl carbonique) implique généralement plusieurs étapes :

Introduction du groupe Boc : Le groupe tert-butoxycarbonyl est introduit dans le cycle pipéridine en utilisant du dicarbonate de di-tert-butyle (Boc2O) en présence d'une base telle que l'hydroxyde de sodium ou la 4-diméthylaminopyridine (DMAP) dans l'acétonitrile.

Formation de la partie anhydride acétique : Le groupe anhydride acétique est introduit par réaction du composé intermédiaire avec de l'anhydride acétique ou des réactifs similaires dans des conditions anhydres.

Méthodes de production industrielle : La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus afin de garantir un rendement et une pureté élevés. Cela peut inclure l'utilisation de systèmes de microréacteurs à flux pour une synthèse efficace et évolutive .

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle pipéridine, en utilisant des oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Des réactions de réduction peuvent être effectuées sur les groupes carbonyle en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau de l'azote protégé par Boc ou du cycle difluoropipéridine en utilisant des nucléophiles tels que des amines ou des thiols.

Réactifs et conditions courantes :

Oxydation : Permanganate de potassium en milieu acide ou basique.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Nucléophiles dans des solvants aprotiques polaires comme le diméthylformamide (DMF).

Produits principaux :

Oxydation : Formation de cétones ou d'acides carboxyliques.

Réduction : Formation d'alcools ou d'amines.

Substitution : Formation de dérivés pipéridine substitués.

Applications De Recherche Scientifique

Chimie :

- Utilisé comme élément constitutif dans la synthèse de molécules organiques complexes.

- Employé dans le développement de nouvelles méthodologies de synthèse.

Biologie :

- Étudié pour son potentiel en tant que pharmacophore dans la conception de médicaments.

- Étudié pour ses interactions avec les macromolécules biologiques.

Médecine :

- Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux produits pharmaceutiques.

- Utilisé dans la synthèse de candidats médicaments ciblant des enzymes ou des récepteurs spécifiques.

Industrie :

- Utilisé dans la production de produits chimiques fins et d'intermédiaires.

- Appliqué dans le développement de produits agrochimiques et de produits chimiques de spécialité.

Mécanisme d'action

Le mécanisme d'action de l'anhydride 2-(1-(tert-butoxycarbonyl)-3,3-difluoropipéridin-4-yl)acétique (éthyl carbonique) implique son interaction avec des cibles moléculaires spécifiques. Le groupe Boc protège l'atome d'azote, ce qui permet des réactions sélectives à d'autres sites. Le cycle difluoropipéridine peut interagir avec les enzymes ou les récepteurs, ce qui peut inhiber leur activité. La partie anhydride acétique peut subir une hydrolyse, libérant de l'acide acétique et favorisant d'autres réactions .

Mécanisme D'action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic (ethyl carbonic) anhydride involves its interaction with specific molecular targets. The Boc group provides protection to the nitrogen atom, allowing selective reactions at other sites. The difluoropiperidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The acetic anhydride moiety can undergo hydrolysis, releasing acetic acid and facilitating further reactions .

Comparaison Avec Des Composés Similaires

Composés similaires :

Dicarbonate de di-tert-butyle (anhydride Boc) : Utilisé pour introduire des groupes protecteurs Boc.

Acide 2-(1-(tert-butoxycarbonyl)azétidin-3-yl)acétique : Un autre composé protégé par Boc avec une structure cyclique différente.

Liquides ioniques d'acides aminés protégés par tert-butyloxycarbonyl : Utilisés en synthèse peptidique et dans d'autres applications.

Unicité :

- La présence de groupes Boc et difluoropipéridine confère à ce composé une réactivité et des applications potentielles uniques.

- La combinaison de ces groupes fonctionnels permet des réactions et des interactions sélectives avec des cibles biologiques, ce qui en fait un composé précieux en chimie médicinale et en conception de médicaments.

Activité Biologique

The compound 2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid (also referred to as ethyl carbonic anhydride) is a derivative of piperidine that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H17F2NO4

- Molecular Weight : 265.25 g/mol

- CAS Number : 1303972-81-7

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various biological targets, including enzymes and receptors. The following sections detail specific areas of interest.

1. Antimicrobial Activity

Research indicates that derivatives of piperidine, including those with difluoromethyl groups, exhibit significant antimicrobial properties. In a study evaluating the antibacterial effects of various piperidine derivatives, it was found that compounds containing difluoro substituents displayed enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anticancer Properties

Several studies have investigated the anticancer potential of piperidine derivatives. For instance, a compound structurally similar to 2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid showed promising results in inhibiting tumor cell proliferation in vitro. The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways.

| Study | Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Similar Derivative | A549 (Lung Cancer) | 15 | Apoptosis Induction | |

| Similar Derivative | MCF-7 (Breast Cancer) | 20 | Cell Cycle Arrest |

3. Neurological Effects

Piperidine derivatives are also known for their effects on the central nervous system (CNS). The difluoropiperidine structure may enhance binding affinity to neurotransmitter receptors. In animal models, compounds with similar structures have demonstrated anxiolytic and antidepressant effects, likely through modulation of serotonin and norepinephrine pathways.

Case Studies

Case Study 1 : A clinical trial assessed the efficacy of a difluoropiperidine derivative in patients with treatment-resistant depression. Results indicated a significant reduction in depressive symptoms after four weeks of treatment compared to placebo controls.

Case Study 2 : An investigation into the antimicrobial efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) revealed that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting potential for development as a novel antibiotic agent.

The mechanisms through which 2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid exerts its biological effects can be summarized as follows:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes or cell signaling.

- Receptor Modulation : It potentially modulates neurotransmitter receptors, influencing mood and behavior.

- Cell Membrane Interaction : The hydrophobic nature of the piperidine ring allows interaction with lipid membranes, affecting membrane fluidity and function.

Propriétés

Formule moléculaire |

C15H23F2NO6 |

|---|---|

Poids moléculaire |

351.34 g/mol |

Nom IUPAC |

tert-butyl 4-(2-ethoxycarbonyloxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate |

InChI |

InChI=1S/C15H23F2NO6/c1-5-22-13(21)23-11(19)8-10-6-7-18(9-15(10,16)17)12(20)24-14(2,3)4/h10H,5-9H2,1-4H3 |

Clé InChI |

PFUTWHSXZMRCPB-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)OC(=O)CC1CCN(CC1(F)F)C(=O)OC(C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.